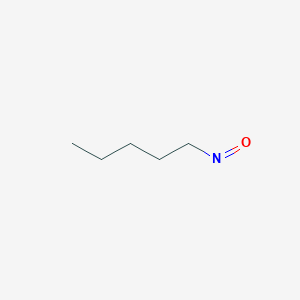
(2E,4E)-2,4-Bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione is an organic compound with a unique structure characterized by a cyclobutane ring substituted with two 1,2,2-trimethylpropylidene groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione typically involves the oxidation of tetramethyl methacrylate. This can be achieved through the reaction of tetramethyl methacrylate with oxygen or by using oxidizing agents such as sodium hydroxide and hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sodium hydroxide for oxidation reactions. Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by various nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as a solvent or curing agent in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione involves its interaction with molecular targets and pathways within biological systems
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: An aliphatic diol used as a monomer for polymer synthesis.
Mesityl oxide:
Uniqueness
2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
849473-08-1 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2,4-bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione |
InChI |
InChI=1S/C16H24O2/c1-9(15(3,4)5)11-13(17)12(14(11)18)10(2)16(6,7)8/h1-8H3 |
Clave InChI |
AZRHQIBHKRTUJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(=O)C(=C(C)C(C)(C)C)C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)


![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)


![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)


